molecular formula C7H11Br3N2 B1631533 4-Dimethylaminopyridinium Bromide Perbromide CAS No. 92976-81-3

4-Dimethylaminopyridinium Bromide Perbromide

Cat. No. B1631533
CAS RN: 92976-81-3
M. Wt: 362.89 g/mol
InChI Key: YYMYHCVIDRMBTB-UHFFFAOYSA-N
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Description

4-Dimethylaminopyridinium Bromide Perbromide is a chemical compound with the molecular formula C7H11Br3N2 and a molecular weight of 362.89 . It appears as a light yellow to brown powder or crystal .


Synthesis Analysis

The synthesis of 4-Dimethylaminopyridinium Bromide Perbromide involves the use of the commonly available 4-dimethylaminopyridine organic base and benzoic acid derivatives containing additional functional groups . The collection of all 4-dimethylaminopyridinium salts of benzoates and phenolate was accomplished through the utilization of the conventional solvent evaporation technique .


Molecular Structure Analysis

The molecular structure of 4-Dimethylaminopyridinium Bromide Perbromide is elucidated by single X-ray diffraction, powder X-ray diffraction, 1 H NMR, FT-IR, and thermogravimetric analysis .


Chemical Reactions Analysis

4-Dimethylaminopyridinium Bromide Perbromide can be employed as a brominating agent in the multistep synthesis of 3,3,3-triethoxypropyne . It can also be used as a reactant in the preparation of cadmium-bromo complex dimethylaminopyridinium salt monohydrate .


Physical And Chemical Properties Analysis

The physical state of 4-Dimethylaminopyridinium Bromide Perbromide at 20 degrees Celsius is solid . It has a melting point of 130.0 to 133.0 °C and is almost transparent in methanol .

Scientific Research Applications

Optoelectronic Applications

4-Dimethylaminopyridinium Bromide has been studied for its potential in optoelectronic applications. A paper by Sivaraj, Jayamani, and Siva (2020) explored its crystal structure, vibrational, mechanical, and optical properties. The study highlighted its suitability for nonlinear optical (NLO) applications due to its hyperpolarizability values and electron transfer capabilities, making it a promising material for optoelectronic devices (Sivaraj, Jayamani, & Siva, 2020).

Synthesis and Biological Investigation

Research by Sarkunam and Nallu (2005) focused on synthesizing a series of bis(4-dimethylaminopyridinium)alkane dibromides and evaluating their antibacterial and antifungal activities. This demonstrates the compound's potential use in developing new antimicrobial agents (Sarkunam & Nallu, 2005).

Crystal and Molecular Structure Analysis

Mayr-Stein and Bolte (2000) conducted a study on the crystal and molecular structure of 4-dimethylaminopyridinium bromide, providing insights into its hydrogen-bonded dimers and molecular interactions. This research contributes to the understanding of its structural properties, which is crucial for various applications (Mayr-Stein & Bolte, 2000).

Gene Delivery Applications

An investigation into amphiphilic dimethylaminopyridinium alkyl polymethacrylates (aPPs) was conducted by Vuillaume et al. (2009). The study focused on their potential as gene delivery agents, evaluating their gene complexation, cytotoxicity, and in vitro gene expression. This research indicates the compound's utility in biomedical applications, particularly in gene therapy (Vuillaume et al., 2009).

Fuel Desulfurization

Wang et al. (2013) explored the use of 4-dimethylaminopyridinium-based ionic liquids for the extraction of aromatic sulfur compounds from fuels. Their findings indicate the compound's effectiveness in fuel desulfurization, highlighting its potential in energy and environmental applications (Wang et al., 2013).

Safety And Hazards

4-Dimethylaminopyridinium Bromide Perbromide is considered hazardous. It causes severe skin burns and eye damage and may be corrosive to metals . Safety measures include not breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

N,N-dimethylpyridin-4-amine;molecular bromine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.Br2.BrH/c1-9(2)7-3-5-8-6-4-7;1-2;/h3-6H,1-2H3;;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMYHCVIDRMBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=NC=C1.Br.BrBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylaminopyridinium Bromide Perbromide

CAS RN

92976-81-3
Record name 4-(Dimethylamino)pyridine tribromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Thong Pui - 2012 - studentsrepo.um.edu.my
… 4-dimethylaminopyridinium bromide perbromide which is an orange solid, has been prepared by treating 4-dimethylaminopyridine with hydrogen bromide and bromine. This reagent …
Number of citations: 2 studentsrepo.um.edu.my
A Fürstner, D De Souza, L Turet… - … A European Journal, 2007 - Wiley Online Library
… 20 under standard conditions (Scheme 5).34, 35 The subsequent bromination of the remaining olefin had to be performed with 4-dimethylaminopyridinium bromide perbromide in the …
L Hoffmeister, P Persich… - Chemistry–A European …, 2014 - Wiley Online Library
In an attempt to study the ability of the latest generation of alkyne metathesis catalysts to process sterically hindered substrates, two different routes to the bacterial metabolite …
A Fürstner, D De Souza, L Parra‐Rapado… - Angewandte …, 2003 - Wiley Online Library
Actin is one of the two major components of the cytoskeleton and not only determines the shape and mechanical properties of eukaryotic cells but is also responsible for cell motility …
Number of citations: 203 onlinelibrary.wiley.com
DJ Simmonds - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary In this chapter the review is presented on the growing importance of cyclic ketones, enol derivatives, silicon-containing ketones, and ketene acetals. As a result, …
Number of citations: 0 www.sciencedirect.com
OH Hankovszky, CP Sár, K Hideg, G Jerkovich - Synthesis, 1991 - thieme-connect.com
… described earlier for the bromination of other 1,4-dihydropyridines with pyridinium bromide perbromide,‘9'20 12 was brominated with 4-dimethylaminopyridinium bromide perbromide (…
Number of citations: 11 www.thieme-connect.com
IL Acid - Tetrahedron, 1999 - Citeseer
… 4-Dimethylaminopyridinium bromide perbromide, an orange solid, has been prepared by treating DMAP with HBr and bromine. This reagent has been used in the monobromination of …
Number of citations: 2 citeseerx.ist.psu.edu
P OEt - tcichemicals.com
… 4-Dimethylaminopyridinium Bromide Perbromide CAS RN: 92976-81-3 …
Number of citations: 0 www.tcichemicals.com
S MADKAIKAR - 2022 - iqac.unigoa.ac.in
The two novel toxins-Latrunculin A 1 & B 2 were first isolated & characterised by Kashman et al. in 1981 from the Red Sea Sponge, Latrunculia magnifca (Keller). 1 More recently, it has …
Number of citations: 0 iqac.unigoa.ac.in
P OEt - tcichemicals.com
… 4-Dimethylaminopyridinium Bromide Perbromide CAS RN: 92976-81-3 …
Number of citations: 0 www.tcichemicals.com

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